molecular formula C18H13FN4O B2672167 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037194-34-5

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Numéro de catalogue: B2672167
Numéro CAS: 1037194-34-5
Poids moléculaire: 320.327
Clé InChI: YNOOSZKZSPRTSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13FN4O and its molecular weight is 320.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study conducted by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, showing potent antibacterial activity and low cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016). Similarly, Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, which demonstrated significant antimicrobial and antitubercular activity, supported by molecular docking studies (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Cytochrome P450-Mediated Applications

Research by Maciolek et al. (2011) on Setileuton, a compound structurally related to the query molecule, highlighted a novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole, indicating its significance in drug metabolism and disposition (Maciolek, Ma, Menzel, Laliberté, Bateman, Krolikowski, & Gibson, 2011).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Faheem (2018) explored the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole for toxicity assessment, tumour inhibition, and their antioxidant, analgesic, and anti-inflammatory actions, showing promising results in these areas (Faheem, 2018).

Antimicrobial Activity

Rai et al. (2009) synthesized novel oxadiazoles showing significant antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-fluoroaniline and ethyl acetoacetate. The second intermediate is 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from p-toluidine and ethyl oxalyl chloride. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "p-toluidine", "ethyl oxalyl chloride", "coupling agent (e.g. DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid:", "Step 1: p-toluidine is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Coupling of the two intermediates:", "The two carboxylic acids are coupled using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole." ] }

Numéro CAS

1037194-34-5

Formule moléculaire

C18H13FN4O

Poids moléculaire

320.327

Nom IUPAC

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)

Clé InChI

YNOOSZKZSPRTSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.